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molecular formula C14H17NO3 B8521583 1-{[(Benzyloxy)imino]methyl}cyclopentane-1-carboxylic acid CAS No. 828271-07-4

1-{[(Benzyloxy)imino]methyl}cyclopentane-1-carboxylic acid

Cat. No. B8521583
M. Wt: 247.29 g/mol
InChI Key: BWTXUAWOQZAUDL-UHFFFAOYSA-N
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Patent
US07332485B2

Procedure details

A mixture of 1-(benzyloxyimino-methyl)-cyclopentanecarboxylic acid methyl ester (2.26 g, 8.65 mmol) and sodium hydroxide (1.0 g, 25.9 mmol) in THF (15 mL), methanol (15 mL) and water (5 mL) was stirred at room temperature for 18 h. The reaction mixture was acidified to pH 4 with 3N aqueous HCl and was extracted with dichloromethane (50 mL×3). The combined organic layers were dried (MgSO4) and were evaporated in vacuo to yield the title compound as a pale yellow oil. (1.91 g, 89%). MH+248.
Name
1-(benzyloxyimino-methyl)-cyclopentanecarboxylic acid methyl ester
Quantity
2.26 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1([CH:10]=[N:11][O:12][CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH2:9][CH2:8][CH2:7][CH2:6]1)=[O:4].[OH-].[Na+].Cl>C1COCC1.CO.O>[CH2:13]([O:12][N:11]=[CH:10][C:5]1([C:3]([OH:4])=[O:2])[CH2:9][CH2:8][CH2:7][CH2:6]1)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:1.2|

Inputs

Step One
Name
1-(benzyloxyimino-methyl)-cyclopentanecarboxylic acid methyl ester
Quantity
2.26 g
Type
reactant
Smiles
COC(=O)C1(CCCC1)C=NOCC1=CC=CC=C1
Name
Quantity
1 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
was extracted with dichloromethane (50 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
were evaporated in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)ON=CC1(CCCC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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